molecular formula C13H16O2 B1621908 2-[(1,2,3,4-Tetrahydronaphthalen-1-yloxy)methyl]oxirane CAS No. 80910-10-7

2-[(1,2,3,4-Tetrahydronaphthalen-1-yloxy)methyl]oxirane

Cat. No.: B1621908
CAS No.: 80910-10-7
M. Wt: 204.26 g/mol
InChI Key: CXCMOHXVOQEOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,2,3,4-Tetrahydronaphthalen-1-yloxy)methyl]oxirane is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.27 g/mol . This compound is known for its unique structure, which includes a tetrahydronaphthalene moiety linked to an oxirane ring via a methylene bridge. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,2,3,4-Tetrahydronaphthalen-1-yloxy)methyl]oxirane typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(1,2,3,4-Tetrahydronaphthalen-1-yloxy)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1,2,3,4-Tetrahydronaphthalen-1-yloxy)methyl]oxirane is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,2,3,4-Tetrahydronaphthalen-1-yloxy)methyl]oxirane involves its ability to react with various nucleophiles. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,2,3,4-Tetrahydronaphthalen-1-yloxy)methyl]oxirane is unique due to the presence of both the tetrahydronaphthalene moiety and the oxirane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yloxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-2,4,6,11,13H,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCMOHXVOQEOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396864
Record name 2-[(1,2,3,4-tetrahydronaphthalen-1-yloxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80910-10-7
Record name 2-[(1,2,3,4-tetrahydronaphthalen-1-yloxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1,2,3,4-Tetrahydronaphthalen-1-yloxy)methyl]oxirane
Reactant of Route 2
Reactant of Route 2
2-[(1,2,3,4-Tetrahydronaphthalen-1-yloxy)methyl]oxirane
Reactant of Route 3
Reactant of Route 3
2-[(1,2,3,4-Tetrahydronaphthalen-1-yloxy)methyl]oxirane
Reactant of Route 4
Reactant of Route 4
2-[(1,2,3,4-Tetrahydronaphthalen-1-yloxy)methyl]oxirane
Reactant of Route 5
Reactant of Route 5
2-[(1,2,3,4-Tetrahydronaphthalen-1-yloxy)methyl]oxirane
Reactant of Route 6
Reactant of Route 6
2-[(1,2,3,4-Tetrahydronaphthalen-1-yloxy)methyl]oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.